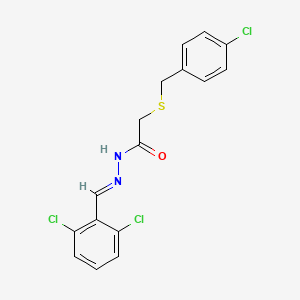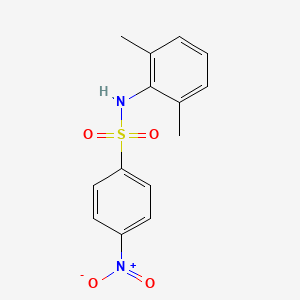
(4-Chloro-benzylsulfanyl)-acetic acid (2,6-dichloro-benzylidene)-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C23H21ClN6OS This compound is characterized by the presence of chlorophenyl groups, a sulfanyl linkage, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Hydrazide: The initial step involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the corresponding hydrazide.
Sulfanylation: The hydrazide is then reacted with a chlorophenylmethyl sulfide under basic conditions to introduce the sulfanyl group.
Condensation Reaction: The final step involves the condensation of the sulfanylated hydrazide with 2,6-dichlorobenzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes.
Interaction with DNA: Intercalating into DNA and disrupting its function.
Modulation of Signaling Pathways: Affecting various cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-CHLOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]ACETOHYDRAZIDE
- **2-{[4-(4-CHLOROPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(5-METHYL-2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of chlorophenyl and sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H13Cl3N2OS |
|---|---|
Molecular Weight |
387.7 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13Cl3N2OS/c17-12-6-4-11(5-7-12)9-23-10-16(22)21-20-8-13-14(18)2-1-3-15(13)19/h1-8H,9-10H2,(H,21,22)/b20-8+ |
InChI Key |
YFTSRVCVNUNVEV-DNTJNYDQSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)CSCC2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)CSCC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-iodophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15016429.png)
![N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B15016434.png)
![4-methyl-2-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15016439.png)
![methyl 2-{2-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B15016449.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B15016455.png)
![(1S,2S,3aR)-1-acetyl-2-(4-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15016456.png)
![2-(1,3-benzoxazol-2-yl)-5-({(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}amino)phenol](/img/structure/B15016457.png)
![2-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B15016468.png)
![N-({N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide](/img/structure/B15016473.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-iodophenyl)methylidene]acetohydrazide](/img/structure/B15016475.png)
![4-chloro-N-{2-[(2E)-2-(4-methylbenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B15016495.png)
![2-(2,3-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15016501.png)

![4-methyl-N-(3-{[(4-methylpiperidino)carbonyl]amino}phenyl)tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B15016523.png)
